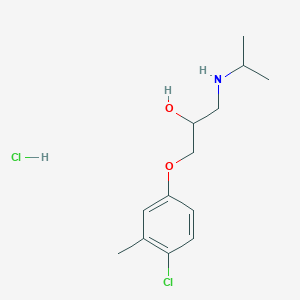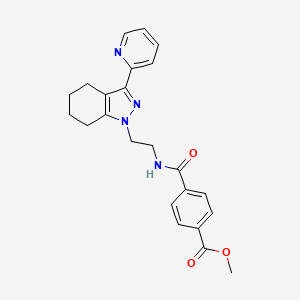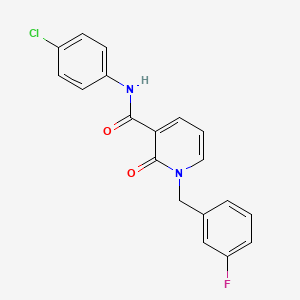
1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Environmental Exposure and Toxicology
Research on the exposure of farm workers to phenoxy acid herbicides, closely related to the mentioned compound, evaluates the health implications of handling such chemicals. Manninen et al. (1986) investigated the absorption and excretion of phenoxy acid herbicides, including 4-chloro-2-methylphenoxyacetic acid (MCPA), highlighting the significance of understanding environmental exposure to similar compounds (Manninen, Kangas, Klen, & Savolainen, 1986).
Pharmacokinetics and Metabolism
The metabolism of drugs like atenolol, which shares a similar chemical backbone with the specified compound, provides insights into how such substances are processed within the human body. Reeves et al. (1978) detailed the disposition and metabolism of atenolol, offering a comparative perspective on the metabolic pathways that could be relevant for the compound (Reeves, Mcainsh, Mcintosh, & Winrow, 1978).
Environmental Health and Safety
The widespread use of phenoxyherbicides and related compounds necessitates an understanding of their impact on human health and the environment. Whyatt et al. (2002) measured the presence of pesticides in the plasma of pregnant women, shedding light on the potential health risks associated with exposure to such chemicals (Whyatt, Barr, Camann, Kinney, Barr, Andrews, Hoepner, Garfinkel, Hazi, Reyes, Ramirez, Cosme, & Perera, 2002).
Chemical Toxicology and Safety Measures
Understanding the toxicological profile of chemicals related to 1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is crucial for ensuring safety in its application. Osterloh, Lotti, and Pond (1983) reported on a fatal overdose involving chlorophenoxyacetic acids, highlighting the importance of safety measures and awareness of potential toxic effects (Osterloh, Lotti, & Pond, 1983).
Propiedades
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.ClH/c1-9(2)15-7-11(16)8-17-12-4-5-13(14)10(3)6-12;/h4-6,9,11,15-16H,7-8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDXYSJROLRGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC(C)C)O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2398989.png)
![[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2398990.png)



![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2398995.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2398998.png)




